molecular formula C10H12N2O B3351294 (6-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-ylidene)acetaldehyde CAS No. 345892-02-6

(6-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-ylidene)acetaldehyde

Cat. No. B3351294
M. Wt: 176.21 g/mol
InChI Key: LEWFEDHYWUDCLR-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “(6-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-ylidene)acetaldehyde”, there are related compounds that have been synthesized. For instance, 6,7-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one has been synthesized . Another related compound, 1-(Trifluoromethyl)-3,4-dihydropyrrolo-[1,2-a]pyrazines, has been synthesized with the trifluoromethyl group transforming to amide and amidine groups along with aromatization of the pyrrolo[1,2-a]pyrazine system as a result of the formal elimination of a molecule of hydrogen fluoride .

properties

IUPAC Name

2-(6-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-ylidene)acetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-8-2-3-10-9(4-7-13)11-5-6-12(8)10/h2-4,7,11H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWFEDHYWUDCLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C2N1CCNC2=CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10615967
Record name (6-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-ylidene)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10615967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-ylidene)acetaldehyde

CAS RN

345892-02-6
Record name (6-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-ylidene)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10615967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-ylidene)acetaldehyde
Reactant of Route 2
(6-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-ylidene)acetaldehyde
Reactant of Route 3
Reactant of Route 3
(6-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-ylidene)acetaldehyde
Reactant of Route 4
(6-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-ylidene)acetaldehyde
Reactant of Route 5
(6-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-ylidene)acetaldehyde
Reactant of Route 6
Reactant of Route 6
(6-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-ylidene)acetaldehyde

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